molecular formula C16H14FN3O2 B5830702 2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine

2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine

Cat. No.: B5830702
M. Wt: 299.30 g/mol
InChI Key: JIWXVNYVOAUIMP-UHFFFAOYSA-N
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Description

2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-3-21-15-12(9-8-10(2)18-15)14-19-16(22-20-14)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXVNYVOAUIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Substitution on the pyridine ring: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine: Similar structure but with a chlorine atom instead of fluorine.

    2-ethoxy-3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine: Similar structure but with a bromine atom instead of fluorine.

    2-ethoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and make it a more attractive candidate for drug development compared to its analogs.

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